molecular formula C11H10O3 B1259057 5-hydroxy-7-prop-2-en-(Z)-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one

5-hydroxy-7-prop-2-en-(Z)-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one

Cat. No. B1259057
M. Wt: 190.19 g/mol
InChI Key: CCVQPAZRNPBPPA-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxy-7-prop-2-en-(Z)-ylidene-7,7a-dihydro- 2H-cyclopenta[b]pyran-6-one is an organic heterobicyclic compound that is 7,7a-dihydrocyclopenta[b]pyran-6(2H)-one substituted by a hydroxy group at position 5 and a prop-2-en-1-ylidene group at position 7 (the Z isomer). Isolated from the sponge Ulosa and ascidian Diplosoma virens, it exhibits antimicrobial activity and toxicity against HCT116 cells (human colorectal cancer cells) by triggering apoptotic cell death. It has a role as a metabolite, an antimicrobial agent and an antineoplastic agent. It is a cyclic ether, an enol, an enone and an organic heterobicyclic compound.

Scientific Research Applications

Cytotoxic Metabolites

The compound has been identified as a major component of the ascidian Diplosoma virens and has shown cytotoxicity against HCT116 cells (human colorectal cancer cells) by triggering apoptotic cell death (Ogi, Taira, Margiastuti, & Ueda, 2008).

Cancer Preventive Activity

It exhibits cancer preventive and proapoptotic properties. The compound inhibits epidermal growth factor-induced neoplastic JB6 Cl41 P+ cell transformation in soft agar and induces apoptosis in human leukemia cells. Its effects on Jun N-terminal Kinase and p38 Mitogen-Activated Protein-Kinase signaling pathways suggest its potential as an antitumor agent (Fedorov et al., 2012).

Synthesis and Structural Studies

Several studies have focused on the synthesis and structural analysis of related compounds, which are essential for understanding their biological activities and potential applications in medicinal chemistry. These include investigations into hetero-Diels-Alder additions (Zhuo, Wyler, & Schenk, 1995), the crystal structure of fungal metabolites (Lo Presti, Soave, & Destro, 2003), and the synthesis of new chemical derivatives with varied stereochemistry (Jeon & Kim, 1999).

Applications in Organic Synthesis

The compound and its derivatives have applications in organic synthesis. For example, they are used in the cycloaddition and cyclization sequences to create benzene derivatives and indoles (Kranjc & Kočevar, 2008), and in the synthesis of 3,4-Dihydro-2H-pyrans (Bogdanowicz-Szwed & Pałasz, 2001).

Formation of Complex Ring Structures

It plays a role in the formation of complex ring structures, such as steroid-like ring skeletons and metalla-octatetraenes, showcasing its utility in the synthesis of complex organic molecules (Aumann, Meyer, & Fröhlich, 1996), (Yu et al., 1997).

Multicomponent Reactions

Multicomponent reactions involving the compound have been studied for the synthesis of various pyranone derivatives, expanding the chemical versatility and potential applications of these compounds in different fields (Komogortsev et al., 2019).

properties

Product Name

5-hydroxy-7-prop-2-en-(Z)-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

(7Z)-5-hydroxy-7-prop-2-enylidene-2,7a-dihydrocyclopenta[b]pyran-6-one

InChI

InChI=1S/C11H10O3/c1-2-4-7-9(12)10(13)8-5-3-6-14-11(7)8/h2-5,11,13H,1,6H2/b7-4+

InChI Key

CCVQPAZRNPBPPA-QPJJXVBHSA-N

Isomeric SMILES

C=C/C=C\1/C2C(=C(C1=O)O)C=CCO2

Canonical SMILES

C=CC=C1C2C(=C(C1=O)O)C=CCO2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-hydroxy-7-prop-2-en-(Z)-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one
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5-hydroxy-7-prop-2-en-(Z)-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one
Reactant of Route 3
5-hydroxy-7-prop-2-en-(Z)-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one
Reactant of Route 4
5-hydroxy-7-prop-2-en-(Z)-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one
Reactant of Route 5
5-hydroxy-7-prop-2-en-(Z)-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one
Reactant of Route 6
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5-hydroxy-7-prop-2-en-(Z)-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one

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